molecular formula C12H15ClN2 B586102 Detomidine-13C,15N2 Hydrochloride CAS No. 1391052-98-4

Detomidine-13C,15N2 Hydrochloride

Cat. No.: B586102
CAS No.: 1391052-98-4
M. Wt: 225.695
InChI Key: OIWRDXKNDCJZSM-BGIYLATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detomidine-13C,15N2 Hydrochloride is a labeled analogue of detomidine, an imidazole derivative and α2-adrenergic agonist. It is primarily used in research settings, particularly in proteomics and metabolic studies. The compound is characterized by its molecular formula C11(13C)H14(15N)2•HCl and a molecular weight of 225.69 .

Preparation Methods

The preparation of Detomidine-13C,15N2 Hydrochloride involves several synthetic routes. One method includes the addition reaction of (2,3-dimethylphenyl) magnesium bromide with formaldehyde of 1H imidazoles, followed by a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid . This method is noted for its ease of operation, high yield, and low cost.

Chemical Reactions Analysis

Detomidine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions often use reducing agents like isopropanol to convert the compound into its reduced form.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which replace specific atoms or groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Detomidine-13C,15N2 Hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Detomidine-13C,15N2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. By binding to presynaptic α2-adrenoceptors, it inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. This mechanism is primarily utilized in veterinary medicine for its sedative and analgesic properties .

Comparison with Similar Compounds

Detomidine-13C,15N2 Hydrochloride can be compared to other α2-adrenergic agonists such as xylazine and medetomidine. While all three compounds share similar sedative and analgesic properties, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in metabolic and proteomic research .

Similar Compounds

Properties

CAS No.

1391052-98-4

Molecular Formula

C12H15ClN2

Molecular Weight

225.695

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1;

InChI Key

OIWRDXKNDCJZSM-BGIYLATFSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

Synonyms

5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride;  4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride;  Domosedan-13C,15N2 ;  Dormosedan-13C,15N2 ;  MPV 253AII-13C,15N2 ; 

Origin of Product

United States

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